N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide
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Description
“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide” is a chemical compound that belongs to the class of compounds known as aryl hydrocarbon receptor (AhR) agonists. It has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound combines sulfonamide and benzodioxane fragments in its framework .
Synthesis Analysis
The synthesis of “this compound” often involves complex chemical processes . For instance, the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under dynamic pH control using aqueous Na2CO3 yields 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which is further substituted at N-position with various alkyl/aryl halides in N,N-dimethylformamide and catalytic amount of lithium hydride to obtain N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides .
Scientific Research Applications
Synthesis and Pharmacological Evaluation
One area of application involves the synthesis and pharmacological evaluation of derivatives for potential anticancer activities. For example, the discovery of AZD4877, a derivative that inhibits kinesin spindle protein (KSP), demonstrated excellent biochemical potency and pharmaceutical properties suitable for clinical development for cancer treatment (Theoclitou et al., 2011). This compound arrested cells in mitosis, leading to cellular death, and showed notable in vivo efficacy, supporting its selection as a clinical candidate.
Antibacterial and Anti-inflammatory Applications
Research into N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides has uncovered their significant antibacterial potential and possible therapeutic application for inflammatory ailments. The synthesis of new sulfonamides bearing the 1,4-benzodioxin ring revealed compounds with good inhibitory activity against various Gram-positive and Gram-negative bacterial strains, as well as decent inhibition against the lipoxygenase enzyme, indicating potential for the treatment of inflammatory diseases (Abbasi et al., 2017).
HDAC Inhibition for Cancer Therapy
Another research avenue involves the development of N-acylhydrazone (NAH) derivatives as dual inhibitors of histone deacetylases (HDAC) 6 and 8, designed from the structure of trichostatin A. These compounds exhibited potent inhibition of HDAC6/8, affecting cell migration and demonstrating antiproliferative activity, suggesting their potential as molecular therapies for cancer (Rodrigues et al., 2016).
Bactericidal Activity Against MRSA
The investigation into substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides showed promising bactericidal agents against methicillin-resistant Staphylococcus aureus (MRSA). This research highlights the significance of the structural modifications in enhancing the bactericidal effect against various MRSA strains, presenting a potential avenue for developing new antibacterial agents (Zadrazilova et al., 2015).
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-11-2-4-12(5-3-11)16(18)17-13-6-7-14-15(10-13)20-9-8-19-14/h2-7,10H,8-9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRRJSRKNNMCST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601322136 |
Source
|
Record name | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601322136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47201714 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
301306-98-9 |
Source
|
Record name | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601322136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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